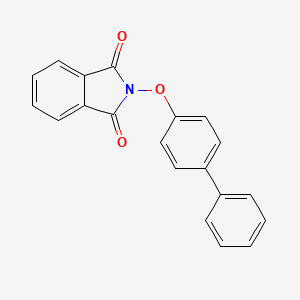

2-(4-苯基苯氧基)异吲哚-1,3-二酮

货号 B2432901

CAS 编号:

1079392-35-0

分子量: 315.328

InChI 键: MIIQJQPVZYWLKM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Phenylphenoxy)isoindole-1,3-dione is a chemical compound with the linear formula C20H13NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

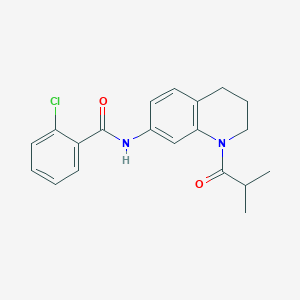

The synthesis of isoindole-1,3-dione derivatives, such as 2-(4-Phenylphenoxy)isoindole-1,3-dione, has been reported in the literature . A method involving the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has been used . This process involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of 2-(4-Phenylphenoxy)isoindole-1,3-dione is not planar . The compound crystallizes in the orthorhombic space group Pna 2 1 with four molecules in the unit cell and one molecule in the asymmetric unit . In the crystal structure, molecules are linked together by intermolecular C–H···O hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(4-Phenylphenoxy)isoindole-1,3-dione include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Phenylphenoxy)isoindole-1,3-dione include a molecular weight of 315.332 and a linear formula of C20H13NO3 .科学研究应用

合成和表征

- 通过各种方法合成了2-(4-苯基苯氧基)异吲哚-1,3-二酮及其衍生物。一项研究专注于N-(芳基氨基甲基)-邻苯二甲酰亚胺的高效简便合成,包括异吲哚-1,3-二酮衍生物,重点比较了传统和微波辅助反应的差异 (Sena et al., 2007)。

结构分析

- 利用先进的核磁共振光谱技术,包括1D、COSY和HSQC 2D,对异吲哚-1,3-二酮衍生物进行了表征和确认,展示了二维核磁共振在理解相邻质子和碳之间复杂关系中的作用 (Dioukhane et al., 2021)。

抗癌和酶抑制性能

- 已经注意到异吲哚-1,3-二酮衍生物具有潜在的抗癌性能。研究表明,对癌细胞的细胞毒性效应可能取决于连接到异吲哚-1,3-二酮结构的取代基,导致对不同取代基对其抗癌活性的影响进行研究 (Tan et al., 2020)。

- 一些异吲哚-1,3-二酮衍生物已经评估其黄嘌呤氧化酶抑制性能,表明这些化合物在治疗应用中的潜在用途。该研究强调苯环取代显著增强了化合物的抑制效果 (Gunduğdu等,2020)。

分子结构和构象

- 已经对异吲哚-1,3-二酮衍生物的晶体和分子结构进行了细致分析,揭示了构象、氢键相互作用和振动分析的见解。这些研究对于理解这些化合物的生物功能至关重要 (Franklin et al., 2011)。

属性

IUPAC Name |

2-(4-phenylphenoxy)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO3/c22-19-17-8-4-5-9-18(17)20(23)21(19)24-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIQJQPVZYWLKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)ON3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenylphenoxy)isoindole-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2432818.png)

![4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc](/img/structure/B2432824.png)

![2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432830.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2432834.png)

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2432840.png)